Product packaging for 3-Oxetanemethanol(Cat. No.:CAS No. 6246-06-6)

3-Oxetanemethanol

Cat. No.: B038632
CAS No.: 6246-06-6
M. Wt: 88.11 g/mol
InChI Key: SWYHWLFHDVMLHO-UHFFFAOYSA-N
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Description

Oxetan-3-ylmethanol is a highly valuable polar scaffold and building block in medicinal chemistry and drug discovery. Its primary research value lies in the oxetane ring, a saturated four-membered cyclic ether that serves as a bioisostere for carbonyl groups and other functional moieties. Incorporating the oxetane ring, as provided by this compound, can significantly improve the physicochemical properties of lead molecules. Key applications include enhancing aqueous solubility, reducing metabolic clearance, and increasing membrane permeability, thereby improving the overall drug-like characteristics of potential therapeutic agents. Researchers utilize Oxetan-3-ylmethanol as a key synthetic intermediate for the preparation of protease inhibitors, kinase inhibitors, and other small molecule therapeutics. The hydroxymethyl group offers a convenient handle for further synthetic elaboration via conjugation, alkylation, or ether formation, allowing for efficient diversification of chemical libraries. This compound is instrumental in exploring Structure-Activity Relationships (SAR) and in fragment-based drug design (FBDD) campaigns aimed at developing novel treatments for cancer, infectious diseases, and central nervous system disorders.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O2 B038632 3-Oxetanemethanol CAS No. 6246-06-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxetan-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c5-1-4-2-6-3-4/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYHWLFHDVMLHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467938
Record name Oxetan-3-ylmethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6246-06-6
Record name Oxetan-3-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxetan-3-ylmethanol
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Synthetic Methodologies for Oxetan 3 Ylmethanol and Its Derivatives

Strategies for Oxetane (B1205548) Ring Formation

The construction of the oxetane ring is the critical step in synthesizing oxetan-3-ylmethanol and its derivatives. Methodologies generally focus on either forming a carbon-oxygen (C–O) bond or a carbon-carbon (C–C) bond to close the ring. beilstein-journals.orgacs.org Other significant approaches include cycloadditions and ring expansions. beilstein-journals.org

Intramolecular Etherification Reactions from Functionalized Acyclic Precursors

One of the most common and historically significant approaches to oxetane synthesis is through intramolecular C–O bond formation. beilstein-journals.orgacs.org This strategy, often a variant of the Williamson ether synthesis, involves a nucleophilic substitution reaction where an alkoxide displaces a leaving group within the same molecule, which is suitably positioned in a 1,3-relationship. acs.org While effective, this method's success can be substrate-dependent, as side reactions like fragmentation can occur. acs.org

A robust method for forming the oxetane ring begins with 1,3-diols. acs.org This process involves selectively functionalizing one hydroxyl group into a good leaving group, often a halide, and then using a base to deprotonate the remaining hydroxyl group. The resulting alkoxide performs an intramolecular SN2 reaction to close the ring.

A key challenge is the selective monofunctionalization of the diol. For instance, a stereocontrolled synthesis of 2,4-substituted oxetanes was achieved by converting 1,3-diols into intermediate acetoxybromides, followed by selective cleavage of the acetyl group to unmask the necessary 1-hydroxy-3-bromo relationship. acs.org Subsequent treatment with a base like sodium hydride effects the ring closure with complete inversion of stereochemistry. acs.org

Another example involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide to produce (3-(bromomethyl)oxetan-3-yl)methanol, a precursor for further derivatization. connectjournals.comresearchgate.net

Table 1: Examples of Oxetane Synthesis via Cyclization of 1,3-Diol Derivatives
Starting MaterialKey ReagentsIntermediateFinal ProductYield
syn-1,3-diol1. Ortho ester formation, 2. Acetyl bromide, 3. DIBAL, 4. NaHsyn-1-hydroxy-3-bromoalkanetrans-2,4-disubstituted oxetaneNot specified
anti-1,3-diol1. Ortho ester formation, 2. Acetyl bromide, 3. DIBAL, 4. NaHanti-1-hydroxy-3-bromoalkanecis-2,4-disubstituted oxetaneNot specified
2,2-Bis(bromomethyl)propane-1,3-diolSodium ethoxide in ethanolNot applicable (one step)(3-(Bromomethyl)oxetan-3-yl)methanolNot specified

An alternative pathway to oxetanes involves the decarboxylation of six-membered cyclic carbonates, which are themselves synthesized from 1,3-diols. researchgate.netresearchgate.net The reaction of a 1,3-diol with a reagent like diethyl carbonate can lead to the formation of an oxetane through transesterification and subsequent loss of carbon dioxide. researchgate.net This approach has been utilized to access 3-substituted oxetanes. researchgate.net More recently, photochemical oxidative decarboxylation has been shown to generate radicals from carboxylic acids that can lead to 3,3-disubstituted oxetane products. beilstein-journals.org The synthesis of six-membered cyclic carbonates from oxetanes and CO2 is also a known transformation, highlighting the relationship between these two classes of heterocycles. nih.govresearchgate.net

Paternò-Büchi Reaction for Oxetane Construction

The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene that directly yields an oxetane ring. wikipedia.orgslideshare.netorganic-chemistry.org This reaction, first reported in 1909, involves the excitation of the carbonyl group to a singlet or triplet state, which then adds to the ground-state alkene to form a diradical intermediate that cyclizes to the oxetane. slideshare.netorganic-chemistry.orgnih.gov

The reaction's regioselectivity and stereoselectivity can be influenced by factors such as the nature of the substrates, the solvent, and temperature. slideshare.net The mechanism typically proceeds through the more stable of the two possible 1,4-diradical intermediates. acs.org

Traditionally, this reaction requires high-energy UV light to excite the carbonyl compound. acs.orgacs.org However, recent advancements have enabled a visible-light-mediated Paternò-Büchi reaction using a suitable photocatalyst that facilitates triplet energy transfer to the carbonyl substrate. acs.org This development negates the need for UV sources, improving the safety, scalability, and functional group tolerance of the method. acs.org

Table 2: Substrate Examples in the Paternò-Büchi Reaction
Carbonyl CompoundAlkeneConditionsKey Outcome
Benzaldehyde2-Methyl-2-buteneUV lightForms a mixture of structural isomers
BenzophenoneEthyl vinyl etherUV lightHigh regioselectivity
α-KetoestersSimple alkenesVisible light, Iridium photocatalystRapid reaction under mild conditions
Benzoylformate estersAlkenesPhotocatalysis (Energy Transfer)Favors Paternò-Büchi cycloaddition

Sulfur Ylide Chemistry in Oxetane Synthesis

Sulfur ylides provide a distinct route to oxetanes, typically through the ring expansion of epoxides. nih.govacs.org In what is an extension of the Corey-Chaykovsky reaction, a carbonyl compound is first converted to an epoxide using a sulfur ylide like dimethylsulfonium methylide. nih.govlibretexts.org A subsequent reaction with a sulfoxonium ylide, such as dimethyloxosulfonium methylide, can then expand the three-membered epoxide ring to a four-membered oxetane. nih.govlibretexts.org

This two-step, one-pot sequence is effective for creating 2,2-disubstituted oxetanes from ketones. acs.org The methodology relies on the differential reactivity of sulfonium and sulfoxonium ylides. libretexts.org The less reactive oxosulfonium ylide is thought to add reversibly to the carbonyl group, eventually leading to the thermodynamically favored product. libretexts.org This strategy has been successfully applied in the multi-step synthesis of complex molecules, including steroid derivatives. nih.gov

Other Cyclization Strategies and Functional Group Manipulations

Beyond the primary methods, a variety of other strategies have been developed to construct the oxetane ring. These alternative approaches offer different points of entry to the oxetane core, often with unique selectivity.

Rhodium-Catalyzed O-H Insertion and C-C Bond-Forming Cyclization: This strategy provides an efficient route to highly substituted oxetanes, such as oxetane 2,2-dicarboxylates. The process involves the insertion of a rhodium carbene into the O-H bond of a functionalized alcohol, followed by an intramolecular C-C bond-forming cyclization to furnish the oxetane ring. researchgate.net

Oxidative Cyclization: In certain systems, oxidative conditions can promote ring closure. For example, the oxidative cyclization of malonate Michael adducts with chalcones using iodosobenzene (PhIO) can selectively produce oxetane derivatives, particularly when the reaction is conducted in the presence of water. acs.org

Metal Hydride Atom Transfer/Radical Polar Crossover (MHAT/RPC): A recently developed cycloisomerization strategy allows for the construction of oxetane rings from homoallylic alcohols. This method demonstrates good functional group tolerance and a broad substrate scope. beilstein-journals.orgnih.gov

Intramolecular C-Glycosidation: For carbohydrate-derived substrates, an intramolecular C-glycosidation can form bicyclic ketooxetanes. This C-C bond-forming cyclization involves the addition of a silyl (B83357) enol ether side chain to an oxocarbenium intermediate generated in situ. acs.org

Synthesis of Oxetan-3-one as a Precursor to Oxetan-3-ylmethanol

The construction of the strained four-membered ring of Oxetan-3-one presents a synthetic challenge, necessitating specific methodologies to achieve acceptable yields. acs.org

Intramolecular cyclization is a fundamental strategy for forming the oxetane ring. However, the kinetics for the formation of four-membered saturated ethers are notably slower compared to their three-, five-, or six-membered counterparts, often requiring the use of strong anions and effective leaving groups to facilitate the reaction. acs.org

One prominent approach involves the gold-catalyzed oxidative cyclization of readily available propargylic alcohols. acs.org This method provides a general and efficient route to various Oxetan-3-ones without the stringent requirement for anhydrous or anaerobic conditions. organic-chemistry.orgnih.gov The reaction is believed to proceed through the formation of an α-oxo gold carbene intermediate, which then undergoes cyclization. organic-chemistry.orgnih.gov This strategy avoids the use of hazardous α-diazo ketones, which have also been used to prepare Oxetan-3-ones. nih.gov

A well-established multi-step synthesis of Oxetan-3-one begins with the commercially available Dihydroxyacetone dimer. acs.org Dihydroxyacetone is the simplest ketose and typically exists as a dimer (2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol), which slowly dissolves in water to form the monomer. wikipedia.org

The synthesis developed by Carreira and co-workers involves a four-step sequence that commences with the conversion of the Dihydroxyacetone dimer into a corresponding dimethylketal, which serves as a key intermediate for the subsequent intramolecular cyclization to form the oxetane ring. acs.org

Derivatization and Functionalization of Oxetane Scaffolds

Once Oxetan-3-one is synthesized, its rich chemistry allows for the creation of a diverse range of functionalized oxetane derivatives, which are valuable building blocks in medicinal chemistry. researchgate.net

Creating chiral, nonracemic oxetane derivatives is crucial for drug discovery, as stereochemistry plays a vital role in biological activity. A significant challenge has been the limited number of methods available for their enantioselective synthesis. acs.orgacs.org

A powerful and practical method for the asymmetric synthesis of 2-substituted Oxetan-3-ones employs the SAMP/RAMP hydrazone methodology. acs.orgacs.org SAMP ((S)-1-amino-2-(methoxymethyl)pyrrolidine) and RAMP ((R)-1-amino-2-(methoxymethyl)pyrrolidine) are chiral auxiliaries that can be condensed with Oxetan-3-one to form the corresponding chiral hydrazones. acs.org The SAMP hydrazone, for instance, can be prepared in quantitative yield by reacting SAMP with an excess of Oxetan-3-one at 55 °C without a solvent. acs.org

This hydrazone then directs the stereoselective introduction of substituents at the C-2 position of the oxetane ring. Following the alkylation step, the chiral auxiliary can be removed by hydrolysis, typically with aqueous oxalic acid, to yield the enantiomerically enriched 2-substituted Oxetan-3-one without significant racemization. acs.orgacs.orgnih.gov This methodology has been successfully used to prepare a variety of chiral 2-substituted as well as 2,2- and 2,4-disubstituted Oxetan-3-ones. acs.orgnih.gov

The core of the SAMP/RAMP methodology involves the deprotonation (metalation) of the chiral hydrazone to form a stereodefined enolate equivalent, followed by its reaction with an electrophile (alkylation). acs.org The metalation is typically achieved using a strong lithium base, such as n-butyllithium (nBuLi) or tert-butyllithium (tBuLi), which effectively deprotonates the hydrazone at the α-carbon (C-2). acs.org

This lithiated intermediate is then quenched with various electrophiles, including alkyl, allyl, and benzyl (B1604629) halides, to introduce a new substituent at the C-2 position. acs.orgacs.orgnih.gov The reaction yields 2-substituted Oxetan-3-ones in good yields and with high enantioselectivities, reaching up to 84% enantiomeric excess (ee). acs.orgacs.orgnih.gov Furthermore, this sequence can be repeated to produce chiral 2,2- and 2,4-disubstituted Oxetan-3-ones with enantiomeric excesses as high as 86–90%. acs.orgacs.orgnih.gov

Table 1: Asymmetric Alkylation of Oxetan-3-one SAMP Hydrazone
EntryElectrophile (R-X)ProductYield (%)Enantiomeric Excess (ee, %)
1PhCH2Br2-(Phenylmethyl)oxetan-3-one7584
2CH2=CHCH2Br2-Allyloxetan-3-one6580
3CH3I2-Methyloxetan-3-one5875
4CH3CH2I2-Ethyloxetan-3-one6278

Asymmetric Synthesis Approaches

Chiral Catalysis in Oxetane Synthesis

The asymmetric synthesis of oxetanes is crucial for accessing enantiomerically pure building blocks for medicinal chemistry and materials science. Chiral catalysis offers efficient pathways to these valuable compounds.

One established method involves the enantioselective reduction of β-halo ketones using a chiral reducing catalyst, which is generated in situ from lithium borohydride and a chiral ligand. This is followed by a base-promoted Williamson ether cyclization to form 2-aryl-substituted oxetanes with high enantiomeric excess.

Another powerful strategy is the catalytic asymmetric desymmetrization of prochiral oxetanes. For instance, a chiral Brønsted acid catalyst can facilitate the intramolecular ring-opening of an oxetane by a well-positioned internal nucleophile, such as sulfur or selenium. This approach efficiently generates all-carbon quaternary stereocenters with excellent enantioselectivities.

Biocatalysis also provides a highly selective route. Engineered halohydrin dehalogenases have been developed as a biocatalytic platform for both the enantioselective formation and ring-opening of oxetanes. This method demonstrates high efficiency and excellent enantioselectivity, enabling the preparative-scale synthesis of both enantiomers of chiral oxetanes.

Furthermore, direct asymmetric synthesis of the oxetane ring can be achieved through catalytic [2+2] cycloadditions. These methods provide access to oxetane building blocks that bear a chiral tertiary carbinol with high diastereoselectivity and enantioselectivity. The choice of olefin substrate, catalyst, and reaction conditions is critical to favor the formation of the oxetane product over other potential cycloaddition or side products.

Finally, enantiomerically enriched oxetanols can be synthesized via the iridium-catalyzed reductive coupling of oxetan-3-one with allylic acetates. This method allows for the creation of chiral α-stereogenic oxetanols, providing access to unique chiral building blocks that are valuable as bioisosteres in pharmaceuticals.

Catalytic Strategy Catalyst Type Substrate(s) Product Type Key Feature
Enantioselective Reduction & CyclizationChiral reducing agent (e.g., LiBH4 + chiral ligand)β-halo ketones2-Aryl-substituted oxetanesHigh enantiomeric excess
Asymmetric DesymmetrizationChiral Brønsted acidProchiral oxetanes with internal nucleophilesChiral heterocycles (from ring-opening)Generates all-carbon quaternary stereocenters
BiocatalysisEngineered halohydrin dehalogenaseDihaloalcoholsChiral oxetanesHigh efficiency and enantioselectivity (>99% ee)
Asymmetric [2+2] CycloadditionMetal-based catalystAldehydes/Ketones and OlefinsOxetanes with chiral tertiary carbinolsHigh diastereo- and enantioselectivity
Reductive CouplingIridium-tol-BINAP catalystOxetan-3-one and Allylic acetatesChiral α-stereogenic oxetanolsAccess to unique chiral oxetanol building blocks

Introduction of Diverse Functional Groups on the Oxetane Core

The functionalization of the oxetane core is essential for creating a wide array of derivatives for various applications. Starting primarily from oxetan-3-one and its derivatives like oxetan-3-ylmethanol, numerous transformations can be performed while maintaining the integrity of the strained four-membered ring.

Alkylation and acylation reactions, along with methods for forming new carbon-carbon bonds, are fundamental for elaborating the oxetane scaffold.

Alkylation and Acylation: The hydroxyl group of oxetan-3-ylmethanol and its derivatives can be readily alkylated under Williamson ether synthesis conditions, typically using a base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) and an alkyl halide. chemrxiv.org Acylation of the alcohol is also a straightforward transformation. Enantioenriched 2-substituted oxetan-3-ones can be prepared through the alkylation of chiral hydrazones derived from oxetan-3-one. thieme-connect.de

C-C Bond Formation: The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for C-C bond formation, transforming oxetan-3-one into α,β-unsaturated ester derivatives. wikipedia.orgnrochemistry.comorganic-chemistry.orgalfa-chemistry.comconicet.gov.ar These products serve as versatile intermediates for further modifications, such as Michael additions. Additionally, mild Lewis acid-catalyzed ring-opening of oxetanes with soft carbon nucleophiles, like silyl ketene acetals, provides an efficient route for C-C bond formation, leading to highly oxygenated molecules. bohrium.comnih.gov

Reaction Type Substrate Reagents Product
Alkylation (Etherification)Oxetan-3-ylmethanolNaH, Alkyl halide3-(Alkoxymethyl)oxetane
Alkylation of Hydrazone(SAMP/RAMP) hydrazone of oxetan-3-oneBase, Electrophile (e.g., Alkyl halide)Chiral 2-substituted oxetan-3-one
Horner-Wadsworth-EmmonsOxetan-3-oneStabilized phosphonate ylideAlkylidene oxetane (α,β-unsaturated ester)
Nucleophilic Ring Opening3-Substituted oxetaneSilyl ketene acetal, LiNTf₂1,5-Oxygenated acyclic molecule

The introduction of fluorine into organic molecules can significantly alter their physicochemical properties, making fluorinated oxetanes highly valuable in medicinal chemistry. Several strategies have been developed for their synthesis. researchgate.net

Deoxyfluorination is a common method where a hydroxyl group is replaced by a fluorine atom. Reagents such as diethylaminosulfur trifluoride (DAST) can be used to convert oxetan-3-ylmethanol and other oxetane alcohols into their corresponding fluorinated analogues. Another approach involves the nucleophilic substitution of a mesylate precursor with a fluoride source. chemrxiv.org These methods provide access to a range of 3-fluoroalkyl-substituted oxetanes. researchgate.net

Amino Derivatives: 3-Aminooxetanes are important building blocks, often used as bioisosteres to modulate amine basicity in drug candidates. acs.org They can be synthesized from oxetan-3-one through the formation of benzotriazole-based Mannich adducts, which then react with organometallic reagents. thieme-connect.com Another innovative method involves the defluorosulfonylative coupling of 3-aryloxetane sulfonyl fluorides with amines, which proceeds via an oxetane carbocation intermediate. researchgate.netspringernature.com

Carboxylic Acid Derivatives: Oxetane-3-carboxylic acids can be prepared by the oxidation of 3-hydroxymethyloxetanes. google.comgoogle.com This transformation can be achieved using an oxygen-containing gas in an aqueous alkaline medium with a palladium or platinum catalyst. google.com A two-step method involving a catalytic Friedel–Crafts reaction of oxetan-3-ol with furan followed by mild oxidative cleavage also yields 3-aryl-3-carboxylic acid oxetanes. acs.org It is important to note that some oxetane-carboxylic acids can be unstable and may isomerize to lactones upon heating or prolonged storage. acs.org

Halide Derivatives: Halogenated oxetanes are useful intermediates for further functionalization. They can be synthesized via nucleophilic substitution. For example, the hydroxyl group of oxetan-3-ylmethanol can be converted into a good leaving group, such as a mesylate, which can then be displaced by a halide nucleophile. chemrxiv.org

Spirocyclic Oxetane Building Blocks Synthesis

Spirocyclic oxetanes, which contain a second ring system sharing a single carbon atom with the oxetane ring, are increasingly utilized in drug discovery as they introduce three-dimensionality and can serve as bioisosteres for common groups like morpholine. researchgate.net

Several synthetic strategies are employed to construct these intricate structures. The Paternò–Büchi reaction, a [2+2] photocycloaddition between a ketone and an alkene, can be used to form functionalized spirocyclic oxetanes. rsc.orgnih.gov For example, the reaction between cyclic ketones and maleic acid derivatives yields versatile spirocyclic intermediates. rsc.org

Another common approach is intramolecular Williamson etherification. This method has been used to synthesize a large number of spirocyclic oxetanes, often incorporating a 3-linked oxetane. acs.org A well-known example is the synthesis of the 2-oxa-6-azaspiro[3.3]heptane building block from 3-bromo-2,2-bis(bromomethyl)propan-1-ol. acs.orgmdpi.com

The Simmons-Smith reaction provides a route to 4-oxaspiro[2.3]hexanes. In this reaction, 2-methyleneoxetanes are treated with a carbenoid, typically generated from diiodomethane and diethylzinc, to form the spiro-fused cyclopropane ring in excellent yields. rsc.org The Corey-Chaykovsky cyclopropanation of oxetan-3-one derived acrylates with a trimethylsulfoxonium ylide also provides a pathway to 5-oxaspiro[2.3]hexane systems.

Synthetic Method Key Reagents/Reaction Type Starting Material(s) Spirocycle Type
Paternò–Büchi ReactionPhotocycloadditionCyclic ketone, Maleic acid derivativeFused polycyclic oxetane
Intramolecular EtherificationWilliamson ether synthesis3-Bromo-2,2-bis(bromomethyl)propan-1-ol, Amine2-Oxa-6-azaspiro[3.3]heptane
Simmons-Smith ReactionDiiodomethane, Diethylzinc2-Methyleneoxetane4-Oxaspiro[2.3]hexane
Corey-Chaykovsky ReactionTrimethylsulfoxonium ylideOxetan-3-one derived acrylate5-Oxaspiro[2.3]hexane

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves introducing chemical groups into complex molecules in the final steps of a synthesis. anu.edu.au This approach can rapidly generate analogues to optimize pharmacokinetic properties without resorting to lengthy de novo synthesis. The oxetane motif is often introduced at a late stage to improve properties such as solubility, metabolic stability, and lipophilicity. acs.orgresearchgate.netnih.gov

Ruthenium-catalyzed C-H activation has emerged as a versatile tool for LSF. This methodology allows for the direct installation of small aliphatic motifs, including oxetanes, at the meta-position of a directing group on a pharmaceutical compound. nih.gov This C(sp²)–H alkylation provides a single-step method to modulate the biological properties of a drug candidate. nih.gov

The introduction of an oxetane ring late in a discovery campaign is often a tactical decision to remediate undesirable properties of a lead compound. acs.org For instance, replacing a metabolically labile group with a stable oxetane can enhance the compound's metabolic profile. Because the oxetane ring can be sensitive to harsh reaction conditions, methods that allow its installation in the final stages of a synthetic sequence are particularly valuable. nih.gov

Green Chemistry Approaches in Oxetan-3-ylmethanol Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes for valuable building blocks like oxetan-3-ylmethanol and its derivatives. These approaches prioritize the use of renewable resources, reduction of waste, and employment of safer reagents and reaction conditions, aligning with the core principles of green chemistry. Key strategies include biocatalysis, the use of photochemistry, and innovative one-pot syntheses that enhance efficiency and minimize environmental impact.

One of the most promising green strategies is the application of biocatalysis. The use of enzymes, such as halohydrin dehalogenase, is emerging as a highly enantioselective and sustainable method for the formation of the oxetane ring. researchgate.net This biocatalytic platform not only operates under mild conditions but also offers high efficiency and excellent enantioselectivity, providing a valuable alternative to traditional synthetic methods. researchgate.net

Photochemical reactions, particularly the Paternò-Büchi [2+2] cycloaddition between carbonyls and alkenes, represent another significant green approach to oxetane synthesis. beilstein-journals.orgnih.gov The use of visible light as a renewable energy source to induce these cycloadditions is a notable advancement, reducing the reliance on higher-energy, potentially more hazardous UV irradiation. nih.gov This method is also characterized by its high atom economy, a key principle of green chemistry. beilstein-journals.orgnih.gov

Modern synthetic methodologies are also focusing on streamlining processes to reduce waste and energy consumption. One such approach involves the coupling of Williamson etherification with alcohol C–H functionalization. This strategy avoids the need for extensive substrate pre-functionalization, thereby shortening the synthetic sequence and reducing the generation of byproducts. beilstein-journals.orgnih.gov Furthermore, the development of one-pot syntheses, which combine multiple reaction steps without isolating intermediates, significantly minimizes solvent usage and waste. soton.ac.uk

The choice of catalysts and reagents is another critical aspect of green oxetane synthesis. For instance, gold-catalyzed synthesis of oxetan-3-ones from readily available propargylic alcohols provides a safer and more efficient alternative to methods that use hazardous diazo ketones. nih.govorganic-chemistry.org While this yields a ketone derivative, it highlights the principle of replacing hazardous reagents with safer alternatives, a cornerstone of green chemistry.

The following table summarizes and compares various synthetic approaches for oxetanes, highlighting the advantages of greener methodologies.

Synthetic StrategyTraditional ApproachGreen Chemistry ApproachKey Green Advantages
Ring Formation Multi-step synthesis requiring protection/deprotectionBiocatalytic enantioselective formation researchgate.netHigh enantioselectivity, mild reaction conditions, reduced waste.
Cycloaddition Paternò-Büchi reaction using high-energy UV lightVisible-light mediated Paternò-Büchi reaction beilstein-journals.orgnih.govUse of renewable energy source, improved safety, high atom economy.
C-O Bond Formation Williamson etherification with pre-functionalized substratesWilliamson etherification coupled with C-H functionalization beilstein-journals.orgnih.govShorter synthetic route, reduced substrate preparation steps.
Overall Process Stepwise synthesis with isolation of intermediatesOne-pot tandem reactions soton.ac.ukReduced solvent and energy consumption, less waste generation.
Reagent Choice Use of hazardous reagents like diazo ketonesGold-catalyzed synthesis from propargylic alcohols nih.govorganic-chemistry.orgAvoidance of hazardous reagents, increased safety.

Chemical Reactivity and Reaction Mechanisms of Oxetan 3 Ylmethanol

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The high ring strain and the basicity of the oxygen atom are key factors that facilitate the cleavage of the oxetane ring. beilstein-journals.orgillinois.edu These reactions typically proceed via activation by Lewis or Brønsted acids, which enhances the electrophilicity of the ring carbons, making them vulnerable to attack by nucleophiles. beilstein-journals.orgnih.gov

Nucleophilic ring-opening is a primary reaction pathway for oxetanes, leading to the formation of 1,3-difunctionalized acyclic compounds. magtech.com.cnresearchgate.net The regioselectivity of these reactions is a critical aspect, governed by both steric and electronic effects. magtech.com.cn In the case of oxetan-3-ylmethanol, which is symmetrically substituted at the C2 and C4 positions, nucleophilic attack occurs at either of these equivalent carbons.

Strong nucleophiles, such as Grignard reagents (organomagnesium compounds) and complex hydrides like lithium aluminum hydride (LiAlH₄), can induce the ring-opening of oxetanes. These powerful nucleophiles are capable of attacking one of the α-carbons of the oxetane ring, leading to the cleavage of a C-O bond. youtube.com

The reaction with a Grignard reagent, for instance, results in the formation of a new carbon-carbon bond and a primary alcohol after acidic workup. The nucleophile from the Grignard reagent attacks a methylene (B1212753) carbon adjacent to the ring oxygen, cleaving the ring to form a magnesium alkoxide intermediate, which is subsequently protonated.

Reagent Nucleophile Product Type
Grignard Reagent (R-MgX) R⁻ (Carbanion) Primary Alcohol (after workup)
Lithium Aluminum Hydride (LiAlH₄) H⁻ (Hydride) 1,3-Diol (after workup)

Similarly, complex hydrides serve as a source of the hydride ion (H⁻), a potent nucleophile. Reaction of oxetan-3-ylmethanol with LiAlH₄ would be expected to open the ring to yield a 1,3-diol derivative, specifically 2-(hydroxymethyl)propane-1,3-diol, after protonation of the resulting alkoxide.

The mechanism of nucleophilic ring-opening under neutral or basic conditions is typically a bimolecular nucleophilic substitution (SN2) process. researchgate.net The nucleophile directly attacks one of the carbon atoms adjacent to the oxygen, causing a backside displacement of the oxygen atom and simultaneous ring cleavage.

The primary driving force for this reaction is the release of the substantial ring strain inherent in the four-membered oxetane ring. beilstein-journals.orgnih.govacs.org The endocyclic angles in oxetane are significantly compressed from the ideal tetrahedral angle of 109.5°, leading to this high strain energy. beilstein-journals.orgnih.gov Upon ring-opening, the bond angles in the resulting acyclic product can adopt a more stable, strain-free tetrahedral geometry, providing a strong thermodynamic impetus for the reaction. researchgate.netillinois.edu The regioselectivity in unsymmetrically substituted oxetanes is generally controlled by sterics, with the nucleophile attacking the less substituted carbon. magtech.com.cn For oxetan-3-ylmethanol, the two potential sites of attack (C2 and C4) are sterically equivalent.

True electrophilic substitution reactions on the oxetane ring itself are not common. Instead, reactions involving electrophiles typically proceed via activation of the ring oxygen, which is a Lewis base. beilstein-journals.orgacs.org This activation makes the ring carbons significantly more electrophilic and susceptible to attack by even weak nucleophiles. Therefore, many reactions that are initiated by electrophiles ultimately result in a ring-opening event. For instance, the reaction of oxetanes with acyl chlorides or silyl (B83357) chlorides in the presence of appropriate catalysts can lead to ring-opened products. radtech.org

The presence of a Brønsted or Lewis acid catalyst greatly facilitates the ring-opening of oxetanes. beilstein-journals.orgresearchgate.netnih.gov The acid protonates or coordinates to the ring oxygen atom, forming an oxonium ion. This dramatically increases the electrophilicity of the ring carbons, allowing for attack by a wide range of nucleophiles, including those that are too weak to open the unactivated ring (e.g., water, alcohols). magtech.com.cn

The mechanism can have characteristics of both SN1 and SN2 reactions, depending on the substitution pattern of the oxetane and the reaction conditions. For a symmetrically substituted oxetane like oxetan-3-ylmethanol, the attack of a nucleophile (Nu⁻) on the protonated oxetane would proceed as follows:

Protonation of the oxygen: The ring oxygen is protonated by the acid (H-A).

Nucleophilic attack: The nucleophile attacks one of the α-carbons.

Ring-opening: The C-O bond is cleaved, relieving ring strain and forming the 1,3-disubstituted product.

Under acidic conditions, isomerization can also occur. For instance, acid-catalyzed rearrangement can lead to the formation of more stable carbocation intermediates, which can then be trapped by a nucleophile or undergo further transformations. researchgate.net

Driven by the release of ring strain, oxetanes can undergo rearrangement and ring expansion reactions to form larger, more stable heterocyclic systems, such as tetrahydrofurans. beilstein-journals.orgnih.govacs.org These transformations can be promoted by strong acids, transition metals, or light. beilstein-journals.org For example, treatment with certain Lewis acids can induce a rearrangement where one of the ring carbons migrates, leading to an expanded ring structure. Sulfur ylides have also been shown to induce ring expansion of oxetanes to form tetrahydrofurans under harsh conditions. nih.gov

Reaction Type Inducing Agent Resulting Product
Ring Expansion Sulfur Ylide (high temp.) Tetrahydrofuran (B95107) derivative
Rearrangement Lewis/Brønsted Acids Isomeric products
[4+1] Insertion Ru-catalyst, Diazo compound 1,4-Dioxepine derivative

A notable example is the Ru-catalyzed [4+1] insertion of 2-diazo-1,3-dicarbonyl compounds into 2-aryloxetanes, which results in the formation of 1,4-dioxepines. beilstein-journals.org While this specific reaction applies to 2-substituted oxetanes, it illustrates the principle of using the strained ring as a synthon for building larger heterocyclic frameworks.

Nucleophilic Ring-Opening Reactions

Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group of oxetan-3-ylmethanol is a primary site for a variety of chemical transformations, allowing for the synthesis of a diverse range of oxetane derivatives. These reactions include oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation of the Hydroxyl Group (to Aldehydes or Carboxylic Acids)

The primary alcohol of oxetan-3-ylmethanol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The synthesis of oxetane-3-carboxaldehyde has been successfully achieved using reagents such as Dess-Martin periodinane (DMP), pyridinium (B92312) chlorochromate (PCC), and pyridinium dichromate (PDC). chemrxiv.orgacs.orgresearchgate.net The choice of reagent can be influenced by the presence of other functional groups on the oxetane substrate; for instance, DMP is particularly suitable for substrates with α-NHBoc substituents, whereas chromium(VI)-based reagents are effective for alkyl-substituted oxetanes. chemrxiv.org

Further oxidation to the corresponding carboxylic acid is also possible, though the reaction can be substrate-specific. chemrxiv.org A common method involves the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in conjunction with an oxidant like periodic acid (PIDA). chemrxiv.org For less sensitive, alkyl-substituted compounds, a more robust oxidant such as potassium permanganate (B83412) (KMnO4) can be employed, although this may be less selective. chemrxiv.org

Table 1: Oxidation Reactions of Oxetan-3-ylmethanol Derivatives

Starting MaterialReagent(s)ProductReference(s)
Oxetan-3-ylmethanolDess-Martin Periodinane (DMP) or PCCOxetane-3-carboxaldehyde chemrxiv.orgacs.org
Oxetan-3-ylmethanolPyridinium Dichromate (PDC)Oxetane-3-carboxaldehyde researchgate.net
Hydroxymethyl-substituted oxetanesTEMPO/PIDAOxetane-3-carboxylic acid chemrxiv.org
Alkyl-substituted hydroxymethyl oxetanesKMnO4Oxetane-3-carboxylic acid chemrxiv.org

Esterification and Etherification Reactions

The hydroxyl group readily undergoes esterification and etherification. Esterification is typically conducted under basic conditions to avoid the acid-catalyzed ring-opening of the oxetane core. chemrxiv.org Reactions with alkyl halides in the presence of a non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine), provide the corresponding esters. chemrxiv.org

Ether formation is commonly achieved via the Williamson ether synthesis. chemrxiv.orgacs.org This involves deprotonation of the hydroxyl group with a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), followed by reaction with an alkyl halide. chemrxiv.orgacs.org An alternative method for preparing ethers involves reacting the alcohol with a phenol (B47542) in the presence of a mild base like potassium carbonate (K2CO3) in a suitable solvent such as acetone. connectjournals.com

Nucleophilic Substitution Reactions of the Hydroxyl Group (e.g., Conversion to Halides, Tosylates)

The hydroxyl group is a poor leaving group and must first be converted into a more reactive intermediate to facilitate nucleophilic substitution. A common strategy is to transform the alcohol into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups. chemrxiv.orglumenlearning.com

The mesylation of the hydroxymethyl group proceeds efficiently using methanesulfonyl chloride (MsCl) and an amine base like triethylamine (B128534) (Et3N). chemrxiv.org Similarly, tosylates are prepared using p-toluenesulfonyl chloride (Ts-Cl), often in the presence of a base such as pyridine (B92270) or triethylamine. lumenlearning.comrsc.org Once formed, these sulfonate esters can be displaced by a variety of nucleophiles. For example, reaction with lithium bromide (LiBr) yields the corresponding bromide, while sodium azide (B81097) (NaN3) can be used to introduce an azide group. chemrxiv.org

Direct conversion of the alcohol to an alkyl halide is also possible using standard reagents like phosphorus tribromide (PBr3) for bromides or thionyl chloride (SOCl2) for chlorides. lumenlearning.com Deoxyfluorination can be achieved directly from the alcohol using reagents like N,N-diethylaminosulfur trifluoride (DAST). chemrxiv.org

Table 2: Nucleophilic Substitution Pathways for the Hydroxymethyl Group

StepSubstrateReagent(s)Intermediate/ProductReference(s)
Leaving Group FormationOxetan-3-ylmethanolMsCl, Et3NOxetan-3-ylmethyl mesylate chemrxiv.org
Oxetan-3-ylmethanolTs-Cl, PyridineOxetan-3-ylmethyl tosylate lumenlearning.com
Nucleophilic DisplacementOxetan-3-ylmethyl mesylateLiBr3-(Bromomethyl)oxetane chemrxiv.org
Oxetan-3-ylmethyl mesylateNaN33-(Azidomethyl)oxetane chemrxiv.org
Direct ConversionOxetan-3-ylmethanolPBr33-(Bromomethyl)oxetane lumenlearning.com
Oxetan-3-ylmethanolDAST3-(Fluoromethyl)oxetane chemrxiv.org

Stability of the Oxetane Core to Reaction Conditions

The utility of oxetane-containing building blocks in synthesis is critically dependent on the stability of the four-membered ring to the employed reaction conditions.

Tolerance to Acidic and Basic Conditions

The stability of the oxetane ring is highly dependent on its substitution pattern and the specific reaction conditions. nih.govacs.org While there is a general conception that oxetanes are unstable under acidic conditions, this is not universally true. nih.govacs.org The ring can be susceptible to opening by nucleophiles under acidic catalysis, which can lead to the formation of 1,3-diol byproducts. chemrxiv.orgacs.org The presence of an internal nucleophile, such as the alcohol in oxetan-3-ylmethanol, can further facilitate ring-opening under acidic conditions. nih.govacs.org Consequently, reactions are often designed to avoid strongly acidic environments. chemrxiv.org

In contrast, the oxetane core generally exhibits good tolerance to basic conditions. chemrxiv.org Many standard transformations, including ester hydrolysis and Williamson ether synthesis, are performed under basic conditions without compromising the integrity of the ring. chemrxiv.org This stability makes basic reaction pathways preferable when working with oxetane-containing molecules. chemrxiv.org

Chemical Stability Profile of Oxetanes

The chemical stability of oxetanes represents a balance between their inherent ring strain (approximately 106 kJ·mol⁻¹) and the stabilizing effects of their substituents. acs.org This strain makes them potentially reactive intermediates, but also valuable motifs in medicinal chemistry where they can serve as stable bioisosteres for groups like gem-dimethyl or carbonyls. acs.orgbeilstein-journals.org As isosteres, oxetanes are more stable towards enzymatic attack and hydrolysis compared to carbonyl compounds. beilstein-journals.orgnih.gov

Radical Functionalization of Oxetane Derivatives

Recent advancements have highlighted the potential of oxetane radicals as reactive intermediates in organic synthesis. acs.org The generation of radicals at the 3-position of the oxetane ring is a key strategy for introducing molecular complexity. acs.org This approach often requires a precursor group at the C3 position that can be readily converted into a radical species. acs.org

Visible-light photoredox catalysis has emerged as a powerful and mild method for generating alkyl radicals. acs.orgnih.govrsc.orgbeilstein-journals.org This technique has been successfully applied to the functionalization of oxetane derivatives. acs.org Specifically, 3-aryl-3-carboxylic acid oxetanes have been identified as suitable precursors for the formation of tertiary benzylic oxetane radicals. nih.govacs.org

In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with a suitable substrate. In the case of oxetane derivatives, this process can lead to the formation of an oxetane radical through decarboxylation of a carboxylic acid precursor. acs.orgchemrxiv.org This method offers a mild alternative to traditional radical initiation techniques that often require harsh conditions.

Table 1: Key Features of Photoredox Catalysis for Oxetane Radical Generation

FeatureDescription
Reaction Conditions Mild, often at room temperature with visible light irradiation.
Radical Precursors Carboxylic acid derivatives are common. nih.govacs.org
Catalysts Iridium-based photocatalysts are frequently employed. acs.org
Advantages High functional group tolerance and generation of radicals under neutral conditions. chemrxiv.org

Once generated, oxetane radicals can participate in a variety of carbon-carbon bond-forming reactions, with the Giese addition being a prominent example. acs.org The Giese addition involves the conjugate addition of a radical to an electron-deficient alkene, such as an acrylate. nih.govacs.org This reaction is a powerful tool for constructing new carbon-carbon bonds.

The Giese addition of oxetane radicals to activated alkenes has been shown to be an effective method for the synthesis of 3-aryl-3-alkyl substituted oxetanes. acs.org The success of this reaction is influenced by the stability of the radical intermediates and the reversibility of the addition step. nih.govacs.org

Table 2: Example of a Giese Addition Reaction with an Oxetane Radical

ReactantsProductKey Observation
3-Aryl-3-oxetane radical + Ethyl acrylate3-Aryl-3-(2-ethoxycarbonylethyl)oxetaneThe reaction proceeds efficiently, driven by the reactivity of the strained oxetane radical. acs.org

The inherent ring strain in the four-membered oxetane ring plays a crucial role in the reactivity of oxetane radicals. researchgate.netacs.org This strain energy, estimated to be around 106 kcal/mol, is a significant driving force in many reactions involving oxetanes. researchgate.net

Computational studies have revealed that the Giese addition of unstrained benzylic radicals to acrylates can be reversible, leading to lower product yields and the formation of radical dimerization byproducts. nih.govacs.orgchemrxiv.org In contrast, benzylic radicals incorporated within a strained oxetane ring exhibit enhanced reactivity. nih.govacs.org The ring strain renders the Giese addition step essentially irreversible and exergonic. acs.orgchemrxiv.org

This increased reactivity is attributed to the fact that benzylic radicals within a strained ring are less stable and exhibit greater π-delocalization. nih.gov This delocalization leads to a lower spin density at the benzylic position, which in turn minimizes undesired radical dimerization. chemrxiv.org The high product yields observed in the Giese addition of oxetane radicals are a direct consequence of the ring strain, which makes the addition irreversible. acs.orgnih.gov

Table 3: Comparison of Reactivity based on Ring Strain

Radical TypeGiese Addition ReversibilityProduct YieldDimerization
Unstrained Benzylic RadicalReversible nih.govacs.orgLow nih.govacs.orgSignificant nih.govacs.org
Strained Oxetane RadicalIrreversible acs.orgnih.govHigh acs.orgnih.govMinimized chemrxiv.org

Applications of Oxetan 3 Ylmethanol and Its Derivatives

Medicinal Chemistry and Drug Discovery

The incorporation of the oxetane (B1205548) moiety, often through derivatives of Oxetan-3-ylmethanol, has become a strategic tool in the optimization of drug candidates. This four-membered ether ring can profoundly alter the physicochemical and pharmacokinetic properties of a molecule, addressing common challenges encountered during the drug development process.

Oxetanes as Bioisosteres and Replacement Groups

One of the most powerful applications of the oxetane ring is its use as a bioisostere—a chemical group that can replace another group in a drug molecule without significantly altering its biological activity, while improving its other properties. nih.govacs.orgresearchgate.netresearchgate.netresearchgate.net Pioneering work in this area demonstrated the potential of oxetanes to mimic and replace common functionalities like gem-dimethyl and carbonyl groups. nih.govacs.orgacs.org

Table 1: Impact of Replacing Gem-Dimethyl Groups with Oxetanes

PropertyEffect of ReplacementReference
LipophilicityDecreased nih.govacs.org
Metabolic StabilityGenerally Improved nih.govresearchgate.netresearchgate.net
Aqueous SolubilitySignificantly Increased researchgate.netacs.org

The carbonyl group, while a common feature in many biologically active molecules, can be chemically reactive and susceptible to metabolic degradation. enamine.net The oxetane ring has emerged as a valuable surrogate for carbonyls. acs.orgresearchgate.net 3,3-Disubstituted oxetanes, in particular, have been validated as effective replacements for carbonyl functionalities, often leading to improved metabolic stability and increased three-dimensionality while maintaining similar hydrogen-bonding capabilities. nih.govresearchgate.netresearchgate.net This is attributed to the similar dipole moment, hydrogen-bonding properties, and spatial orientation of the lone pairs of electrons on the oxygen atom. researchgate.netresearchgate.net

Modulation of Physicochemical Properties (e.g., Solubility, Basicity)

The introduction of an oxetane ring can have a profound impact on a molecule's physicochemical properties, which are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govacs.orgresearchgate.net The inherent polarity of the oxetane ring can significantly enhance the aqueous solubility of a drug candidate. nih.govacs.orgacs.orgresearchgate.net

Furthermore, the strong electron-withdrawing nature of the oxetane's oxygen atom can be used to strategically modulate the basicity (pKa) of nearby functional groups, such as amines. nih.govacs.org Placing an oxetane ring near a basic nitrogen atom can significantly lower its pKa, which can be beneficial for optimizing a drug's selectivity and pharmacokinetic properties. nih.gov For example, an oxetane placed alpha to an amine can reduce its basicity by approximately 2.7 pKa units. nih.gov This tactic was successfully employed in the optimization of entospletinib, where the introduction of an oxetane reduced the basicity of a piperazine (B1678402) nitrogen, leading to improved cellular selectivity. nih.govacs.org

Table 2: Influence of Oxetane Placement on Amine Basicity

Position Relative to AmineApproximate pKa ReductionReference
α (alpha)2.7 units nih.gov
β (beta)1.9 units nih.gov
γ (gamma)0.7 units nih.gov
δ (delta)0.3 units nih.gov

Use as Small, Polar, and Three-Dimensional Motifs

In the quest for drug candidates with improved properties, there is a growing emphasis on moving away from flat, two-dimensional molecules towards more complex, three-dimensional structures. nih.gov Oxetanes are ideal for this purpose, as they are small, polar, and inherently three-dimensional. nih.govacs.orgacs.org The incorporation of an oxetane ring increases the fraction of sp3-hybridized carbon atoms, a characteristic often associated with improved clinical success rates. nih.gov This added three-dimensionality can lead to better target selectivity and improved pharmacokinetic profiles. nih.gov The small size and polarity of the oxetane also allow it to be used to block metabolically vulnerable sites on a molecule without a significant increase in molecular weight or lipophilicity. nih.gov

Role as Building Blocks in Pharmaceutical Development

The increasing recognition of the benefits of the oxetane motif has led to a surge in the development of oxetane-containing building blocks for use in pharmaceutical synthesis. acs.org Oxetan-3-ylmethanol and its derivatives, such as oxetan-3-one, are particularly valuable starting materials. acs.orgrsc.org These readily available building blocks allow for the efficient and versatile incorporation of the oxetane ring into a wide range of drug candidates. acs.orgchemimpex.com The development of new synthetic methods has made it easier to create a diverse array of functionalized oxetanes, providing medicinal chemists with a rich toolbox for exploring new chemical space and designing novel therapeutics. rsc.org

Incorporation into Biologically Active Compounds (e.g., Kinase Inhibitors)

The oxetane motif, derivable from or analogous to oxetan-3-ylmethanol, has become a prominent feature in modern drug discovery, particularly in the design of kinase inhibitors. nih.gov Medicinal chemists increasingly utilize oxetanes as non-classical isosteres for commonly found functional groups like gem-dimethyl and carbonyl groups. acs.orgnih.govresearchgate.netacs.org This substitution can lead to significant improvements in a compound's physicochemical properties, which are crucial for its efficacy as a drug. sonar.ch Introducing an oxetane ring can enhance aqueous solubility, metabolic stability, and lipophilicity. acs.orgacs.org

Conformational Locking and Hydrogen Bonding in Drug-Target Interactions

The rigid, three-dimensional structure of the oxetane ring plays a critical role in its application in drug design. It can function as a "conformational lock," restricting the rotational freedom of a molecule. acs.org This effect was notably analyzed in studies of paclitaxel (B517696) and its analogue, D-secopaclitaxel, where the oxetane D-ring was found to lock the conformation of both the diterpene core and the C13 side chain. nih.gov By rigidifying the structure of a drug candidate, the oxetane moiety can help to pre-organize the molecule into the optimal conformation for binding to its biological target, potentially increasing potency and selectivity.

Beyond its conformational effects, the oxetane ring is a highly effective hydrogen bond acceptor. nih.govacs.org The oxygen atom's lone pair of electrons are sterically accessible, allowing for strong interactions with hydrogen bond donors on a protein target. nih.gov In fact, oxetanes have been shown to form more effective hydrogen bonds than other cyclic ethers and can compete with many carbonyl functional groups as hydrogen bond acceptors. nih.gov This capability is crucial for enhancing the binding affinity of a drug to its target enzyme. For example, a cocrystal structure of an oxetane-containing EZH2 inhibitor revealed that the substituent occupied a defined space in the protein cavity, engaging in two potential CH−π interactions between the polarized C-H groups of the oxetane and tyrosine side chains of the protein. nih.govacs.org These specific, favorable interactions underscore the importance of the oxetane's electronic and structural properties in mediating potent drug-target binding.

Polymer Science and Materials Chemistry

In the realm of materials science, oxetane-3-ylmethanol and its derivatives serve as important monomers for the synthesis of polyethers through ring-opening polymerization. rsc.org The inherent ring strain of the four-membered ether (approximately 107 kJ/mol) and the high basicity of the oxygen atom make oxetanes highly reactive monomers for cationic polymerization. toagosei.co.jpradtech.org These characteristics lead to polymers with unique properties, suitable for applications such as coatings, adhesives, sealants, and advanced inks. rsc.org

Ring-Opening Polymerization of Oxetanes

The ring-opening polymerization (ROP) of oxetanes is a key method for producing polyethers. radtech.org This process can be initiated through various mechanisms, with cationic polymerization being the most common and efficient. The resulting polymers, polyoxetanes, are a class of branched polyethers that can be synthesized from monomers like 3-ethyl-3-(hydroxymethyl)oxetane, a close analogue of oxetan-3-ylmethanol. nih.gov

Cationic ring-opening polymerization (CROP) is the primary route for polymerizing oxetanes. nih.govresearchgate.net The reaction is initiated by an acidic species that protonates the oxygen atom of the oxetane ring, forming an oxonium ion. tandfonline.com Propagation then occurs via nucleophilic attack of a monomer's oxygen on an α-carbon of the active oxonium ion, leading to the opening of the strained ring and regeneration of the reactive site at the end of the growing polymer chain. tandfonline.comacs.org

Research has identified two main competitive mechanisms for this process: the active chain end (ACE) mechanism and the activated monomer mechanism (AMM). nih.gov In the ACE mechanism, the active site is at the end of the polymer chain, which is attacked by a neutral monomer. tandfonline.comacs.org The ACE mechanism is generally more efficient for producing high molecular weight polymers as it is less prone to cyclization side reactions. nih.gov The polymerization of 3-ethyl-3-hydroxylmethyl oxetane, for example, can proceed via both mechanisms using an initiator like BF₃·O(C₂H₅)₂. tandfonline.com The high reactivity of oxetanes in CROP is attributed to their significant ring strain and the higher basicity of their ether oxygen compared to epoxides. toagosei.co.jpradtech.org

Photoinitiated cationic polymerization is a versatile technique that uses UV radiation to generate the acidic species that initiates polymerization. radtech.org This method is highly valued in industries for applications like UV curing of coatings, printing inks, and adhesives due to its high energy efficiency, low emission of volatile organic compounds (VOCs), and high productivity. radtech.org Diaryliodonium salts are commonly used as photoinitiators, which upon irradiation, generate a strong Brønsted acid that starts the polymerization process. radtech.org

Oxetane monomers often exhibit an induction period during photopolymerization. toagosei.co.jprpi.edu However, this delay can be significantly reduced or eliminated by copolymerizing them with highly reactive monomers like epoxides, a phenomenon known as the "kick-start" effect. radtech.orgradtech.orgsemanticscholar.org For instance, copolymerization studies of bis{[1-ethyl(3-oxetanyl)]methyl} ether (DOX) showed that limonene (B3431351) dioxide (LDO) was effective in increasing reaction rates and shortening the induction period. radtech.org This approach allows for the rapid formation of cross-linked polymer networks with desirable thermal and mechanical properties. radtech.org

The use of solid acid catalysts offers significant advantages for industrial polymerization processes, including facile separation from the product, reduced reactor corrosion, and the potential for catalyst reuse. oup.com

Silicate (B1173343) Gels: Gels of rare earth metal silicates, such as those containing yttrium, neodymium, or samarium, have been found to be effective solid catalysts for the ring-opening polymerization of oxetane. researchgate.net These catalysts are prepared by the co-gelation of sodium metasilicate (B1246114) and a rare earth metal chloride. researchgate.net Among them, yttrium silicate gel proved to be the most effective, enabling the quantitative formation of polyoxetane at 20 °C. researchgate.net Another class of effective solid catalysts is based on heteropolyacid salts supported on silica, such as (NH₄)₃PW₁₂O₄₀/SiO₂. oup.comoup.com This novel catalyst successfully initiated the polymerization of oxetane, affording the corresponding polyether in high yield. oup.comoup.com

Montmorillonite (B579905) Clay: Natural clays, specifically proton-exchanged montmorillonite clay known as Maghnite-H+, also serve as efficient, eco-friendly solid catalysts for the ROP of oxetane. africaresearchconnects.comresearchgate.net Studies have shown that increasing the proportion of Maghnite-H+ leads to higher conversion of the oxetane monomer. africaresearchconnects.comresearchgate.net However, this is accompanied by a decrease in the molecular weight of the resulting polymer. africaresearchconnects.com A cationic mechanism has been proposed for this clay-catalyzed polymerization, opening avenues for more sustainable and cost-effective manufacturing in the polymer industry. africaresearchconnects.com

Synthesis of Polyethers and Functionalized Polymers

The strained four-membered ring of oxetan-3-ylmethanol and its derivatives makes them valuable monomers for ring-opening polymerization, leading to the formation of polyethers with a variety of functional groups. Cationic ring-opening polymerization is the most common method for synthesizing these polymers. mdpi.comresearchgate.net This process is typically initiated by strong protic acids or Lewis acids, which activate the oxetane monomer for nucleophilic attack by another monomer or a growing polymer chain. mdpi.com The polymerization can proceed through two different mechanisms: the activated chain end (ACE) mechanism or the activated monomer (AM) mechanism. The dominant mechanism is influenced by the specific monomer and the reaction conditions.

The hydroxyl group of oxetan-3-ylmethanol allows for the synthesis of hyperbranched polyethers. mdpi.com In these polymerizations, the hydroxyl group can act as a branching point, leading to highly branched three-dimensional structures. For example, hyperbranched poly(hydroxyl)oxetanes have been synthesized using a core molecule like 1,1,1-tris(hydroxymethyl)propane and 3-ethyl-3-(hydroxymethyl)oxetane as the branching monomer. mdpi.com The degree of branching in these polymers can be controlled by adjusting the reaction temperature. mdpi.com

The resulting polyethers from oxetan-3-ylmethanol and its derivatives can be further modified to introduce a wide range of functionalities. These functionalized polymers have potential applications in various fields, including as polymer electrolytes and in materials science. mdpi.com For instance, the hydroxyl groups along the polymer backbone can be used for grafting other polymer chains or for introducing specific chemical moieties. One of the earliest commercial applications of polyoxetanes was a polymer derived from 3,3-bis(chloromethyl)oxetane, known for its high heat-distortion temperature, low water absorption, and chemical resistance. wikipedia.org

Table 1: Examples of Polyethers Derived from Oxetane Monomers This table is interactive and allows for sorting and filtering of the data.

Monomer Polymerization Method Key Polymer Characteristics Potential Applications
3-Ethyl-3-(hydroxymethyl)oxetane Cationic ring-opening polymerization Hyperbranched structure, thermoplastic Hot melt adhesives
3,3-Bis(chloromethyl)oxetane Cationic ring-opening polymerization High heat-distortion temperature, chemical resistance Engineering plastics, anti-corrosive coatings
Oxetane Cationic ring-opening polymerization with rare earth metal silicate gels Poly(oxetane) General polyether synthesis

Applications in UV Curing Systems

Oxetane derivatives, including those based on oxetan-3-ylmethanol, are highly effective monomers in cationic UV curing systems. nagaseamerica.com This technology utilizes photo-generated strong acids to initiate the ring-opening polymerization of the oxetane monomers, leading to rapid formation of a cross-linked polymer network. perstorp.comarkema.com Cationic UV curing offers several advantages over free-radical systems, such as a lack of inhibition by oxygen, low shrinkage, and excellent adhesion to various substrates. perstorp.comarkema.com

Oxetane monomers are often used as reactive diluents in formulations with other cationically polymerizable resins, such as cycloaliphatic epoxides. radtech.orgradtech-europe.com The addition of oxetanes can significantly increase the curing speed and improve the final properties of the cured material. perstorp.com For example, 3-ethyl-3-hydroxymethyloxetane has been shown to effectively accelerate the curing of 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate. radtech.orgradtech-europe.com The hydroxyl group in this monomer can also participate in the polymerization as a chain transfer agent, contributing to the cross-linked network. radtech-europe.com

The polymerization of oxetanes in UV curing systems often exhibits an induction period followed by a rapid, thermally accelerated polymerization. tandfonline.com This behavior can be utilized in frontal polymerization, where a localized application of heat to a UV-exposed film can cause a rapid polymerization front to propagate through the material. tandfonline.com The properties of the cured materials, such as hardness, flexibility, and solvent resistance, can be tailored by the choice of oxetane monomers and their concentration in the formulation. radtech2020.com

Table 2: Impact of Oxetane Monomers in UV Curing Formulations This table is interactive and allows for sorting and filtering of the data.

Oxetane Monomer Co-monomer Effect on Formulation/Curing Resulting Polymer Properties
3-Ethyl-3-hydroxymethyloxetane Cycloaliphatic Epoxides Increased curing speed Improved adhesion and flexibility
Monofunctional Oxetanes Cycloaliphatic Epoxides Reduced viscosity High surface cure rate
Difunctional Oxetanes Cycloaliphatic Epoxides Reduced viscosity Improved solvent resistance

Energetic Oxetane Derivatives and Polymers

A key precursor for many energetic oxetane monomers is 3-hydroxymethyl-3-methyloxetane, which can be nitrated to form 3-nitratomethyl-3-methyloxetane (NIMMO). at.uanih.gov Poly(NIMMO), produced by the cationic polymerization of NIMMO, is an energetic polymer with a low sensitivity to impact, making it suitable as a binder for rocket propellants and plastic-bonded explosives. at.uanih.gov Similarly, poly(glycidyl nitrate) (poly(GLYN)) is another important energetic polymer, and copolymers of NIMMO and glycidyl (B131873) nitrate (B79036) have been synthesized to tailor the properties of the resulting energetic binder. mdpi.comresearchgate.net

Other important energetic oxetane monomers include 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO) and 3-azidomethyl-3-methyloxetane (AMMO). mdpi.com The polymers derived from these monomers, poly(BAMO) and poly(AMMO), are also used as energetic binders. mdpi.com The introduction of energetic groups onto the oxetane ring generally increases the density and heat of formation of the resulting polymers, which are desirable properties for energetic materials. researchgate.netuni-muenchen.de Research in this area focuses on synthesizing new energetic oxetane monomers with improved performance, thermal stability, and lower sensitivity to accidental detonation. researchgate.netrsc.org

Table 3: Properties of Common Energetic Oxetane Monomers This table is interactive and allows for sorting and filtering of the data.

Monomer Abbreviation Energetic Group Key Properties Application
3-Nitratomethyl-3-methyloxetane NIMMO Nitrate Ester High energy, low sensitivity Energetic polymer binder
3,3-Bis(azidomethyl)oxetane BAMO Azide (B81097) High nitrogen content, good thermal stability Energetic polymer binder
3-Azidomethyl-3-methyloxetane AMMO Azide High nitrogen content Energetic polymer binder
Poly(glycidyl nitrate) Poly(GLYN) Nitrate Ester High oxygen balance Energetic polymer binder

Agrochemicals and Fine Chemicals

The oxetane ring is an increasingly important structural motif in medicinal chemistry and is also finding applications in the fields of agrochemicals and fine chemicals. nih.govacs.orgacs.org The inclusion of an oxetane moiety can favorably influence a molecule's physicochemical properties, such as aqueous solubility, lipophilicity, and metabolic stability. acs.org These properties are crucial for the efficacy and environmental profile of agrochemicals. While specific, commercialized agrochemicals derived directly from oxetan-3-ylmethanol are not widely documented in publicly available literature, the utility of the oxetane core as a building block is recognized. nih.govacs.org

The synthesis of oxetane-containing compounds for potential use in agrochemicals is an active area of research. nih.govacs.org The unique chemical reactivity of the strained oxetane ring allows for its use as a versatile synthetic intermediate. metoree.commagtech.com.cn For instance, derivatives of oxetan-3-ylmethanol can be used to introduce the oxetane group into larger, more complex molecules. The development of efficient synthetic routes to functionalized oxetanes is key to exploring their full potential in this sector. nih.govnih.gov

In the broader context of fine chemicals, oxetane derivatives serve as valuable intermediates in organic synthesis. metoree.comechemi.com They can be used in the production of a range of specialty chemicals, including those for the fragrance and dye industries. metoree.com The ability of the oxetane ring to undergo ring-opening reactions provides a pathway to various functionalized acyclic compounds that might be difficult to synthesize through other routes. As the demand for novel chemical entities with specific properties grows, the use of oxetane-3-ylmethanol and its derivatives as foundational building blocks in the synthesis of fine chemicals is expected to increase.

Advanced Characterization and Computational Studies

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure and purity of Oxetan-3-ylmethanol.

While specific experimental NMR data for Oxetan-3-ylmethanol is not widely available in peer-reviewed literature, the expected chemical shifts and multiplicities can be predicted based on the analysis of similar oxetane (B1205548) structures.

¹H NMR Spectroscopy: The proton NMR spectrum of Oxetan-3-ylmethanol is expected to show distinct signals for the protons on the oxetane ring and the hydroxymethyl group. The protons on the oxetane ring would likely appear as complex multiplets due to spin-spin coupling. The methylene (B1212753) protons of the hydroxymethyl group would also exhibit a characteristic signal, and the hydroxyl proton would appear as a broad singlet, the position of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the different carbon environments within the molecule. It is anticipated to show three distinct signals corresponding to the methylene carbons of the oxetane ring, the quaternary carbon at the 3-position, and the carbon of the hydroxymethyl group. The chemical shifts would be influenced by the electronegativity of the adjacent oxygen atoms.

At present, detailed and verified experimental ¹H and ¹³C NMR data for Oxetan-3-ylmethanol are not readily found in publicly accessible databases and literature.

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of Oxetan-3-ylmethanol.

Predicted mass spectrometry data indicates the monoisotopic mass of Oxetan-3-ylmethanol to be 88.05243 Da. uni.lu The predicted collision cross-section values for various adducts provide insights into the molecule's shape and ion mobility. uni.lu

Adductm/z (Predicted)
[M+H]⁺89.059706
[M+Na]⁺111.04165
[M-H]⁻87.045154
[M+NH₄]⁺106.08625
[M+K]⁺127.01559
[M+H-H₂O]⁺71.049690

This data is predicted and not from experimental measurements. uni.lu

Infrared (IR) spectroscopy is used to identify the functional groups present in Oxetan-3-ylmethanol. The spectrum is expected to show characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the alkyl groups, and the C-O stretches associated with the ether linkage in the oxetane ring and the primary alcohol.

While a specific, publicly available experimental IR spectrum for Oxetan-3-ylmethanol is difficult to locate, data for the closely related compound (3-(bromomethyl) oxetan-3-yl) methanol (B129727) shows a broad peak at 3360 cm⁻¹ corresponding to the –OH group. connectjournals.com It is expected that Oxetan-3-ylmethanol would exhibit a similar prominent O-H stretching band.

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles. However, there are no published crystal structures specifically for Oxetan-3-ylmethanol in the Cambridge Structural Database or other publicly accessible crystallographic databases. Studies on other oxetane derivatives have shown that the four-membered ring can be puckered, and the degree of puckering is influenced by the substituents. uni-muenchen.de

Advanced techniques such as Vacuum Ultraviolet Mass-Analyzed Threshold Ionization (VUV-MATI) and IR+VUV-MATI spectroscopy are powerful tools for investigating the conformational landscape and vibrational structure of molecules in the gas phase. These methods have been applied to the parent oxetane molecule to study its ring-puckering vibrations. uni-muenchen.de However, to date, there are no specific studies employing these advanced spectroscopic techniques for the conformational analysis of Oxetan-3-ylmethanol reported in the scientific literature.

Computational Chemistry and Theoretical Studies

Computational chemistry offers a valuable approach to complement experimental data by predicting molecular properties such as geometry, conformational stability, and spectroscopic parameters. Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, can be used to model the structure of Oxetan-3-ylmethanol.

Quantum Chemical Calculations (e.g., DFT, MP2)

Quantum chemical calculations are indispensable tools for investigating the electronic structure and properties of molecules like oxetan-3-ylmethanol. Methods such as Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2) are frequently employed to provide deep insights into molecular geometries, reaction energies, and electronic properties. rsc.org

DFT, particularly with hybrid functionals like B3LYP, is widely used for its favorable balance of computational cost and accuracy. rsc.orgnih.gov It is effective for optimizing molecular structures and calculating properties like heats of formation for oxetane derivatives. rsc.org MP2, an ab initio method, offers a higher level of theory by incorporating electron correlation effects more explicitly than standard DFT functionals, which is crucial for accurately modeling dispersion forces and reaction barriers. rsc.orgnih.gov These computational methods have been applied to study various aspects of oxetane chemistry, including the mechanisms of ring-opening polymerization and the formation of the oxetane ring in complex biosynthetic pathways, such as that of Paclitaxel (B517696) (Taxol). rsc.orgresearchgate.netacs.org

Computational MethodDescriptionApplication to Oxetane Systems
Density Functional Theory (DFT) A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It uses functionals of the electron density.Optimization of molecular geometries, calculation of heats of formation, investigation of reaction mechanisms (e.g., ring-opening). rsc.orgresearchgate.net
Møller-Plesset Perturbation Theory (MP2) A post-Hartree-Fock ab initio method that improves upon the Hartree-Fock method by adding electron correlation effects.Provides more accurate energy calculations, particularly for systems where electron correlation is significant. Used to study reaction pathways and transition states. rsc.org

Elucidating Ring Strain Energy and its Influence on Reactivity

The oxetane ring is characterized by significant ring strain, a consequence of the deviation of its endocyclic bond angles from the ideal tetrahedral angle of 109.5°. beilstein-journals.org This inherent strain is a dominant factor governing the reactivity of oxetan-3-ylmethanol and related compounds.

The ring strain energy of the parent oxetane has been calculated to be approximately 25.5 kcal/mol (106 kJ·mol⁻¹). beilstein-journals.orgnih.gov This value is comparable to that of the highly reactive three-membered oxirane (epoxide) ring and substantially higher than that of the more stable five-membered tetrahydrofuran (B95107) (THF) ring. beilstein-journals.orgnih.gov This high strain energy provides the thermodynamic driving force for ring-opening reactions. acs.orgnih.gov Consequently, the oxetane ring can be readily opened by various reagents, particularly under Lewis or Brønsted acid catalysis, making it a versatile synthetic intermediate. nih.govresearchgate.net The reactivity is so pronounced that the strain can be leveraged to direct metabolic pathways or to facilitate complex chemical transformations not accessible to less strained ethers. nih.govmdpi.com Computational methods, often employing homodesmotic reactions, are used to calculate these strain energies precisely. researchgate.netswarthmore.edu

Cyclic EtherRing SizeApproximate Ring Strain Energy (kcal/mol)
Oxirane327.3 beilstein-journals.org
Oxetane 4 25.5 beilstein-journals.orgnih.gov
Tetrahydrofuran (THF)55.6 beilstein-journals.orgnih.gov

Conformational Analysis (e.g., Puckering Angle, Stereoelectronic Properties)

Contrary to early assumptions of planarity, the oxetane ring adopts a non-planar, puckered conformation to alleviate some of its torsional strain. beilstein-journals.org The degree of this puckering is a key conformational feature. For the unsubstituted oxetane ring, X-ray analysis revealed a puckering angle of 8.7° at 140 K. beilstein-journals.org

The introduction of substituents, such as the hydroxymethyl group in oxetan-3-ylmethanol, significantly influences the ring's conformation. Substituents at the 3-position can increase unfavorable eclipsing interactions, leading to a more pronounced puckered structure. acs.org For example, 3,3-disubstituted oxetanes exhibit greater puckering than the parent ring. nih.gov This conformational flexibility is crucial for its role in medicinal chemistry, where the oxetane moiety can act as a "conformational lock" to rigidify a molecule in a bioactive conformation. acs.org

From a stereoelectronic perspective, the strained C–O–C bond angle exposes the lone pairs on the oxygen atom, making oxetane a potent hydrogen-bond acceptor and Lewis base—even more so than other common cyclic ethers. acs.orgbeilstein-journals.org This enhanced hydrogen-bonding capability is a critical property influencing solubility and target binding in drug design. magtech.com.cnresearchgate.net Computational studies are vital for mapping the potential energy surface of the ring-puckering motion and understanding how stereoelectronic effects, such as hyperconjugation, stabilize certain puckered conformations over others. nih.govnih.gov

CompoundPuckering Angle (°)Measurement Conditions
Unsubstituted Oxetane8.7140 K (X-ray) beilstein-journals.org
EDO (an insecticide)16X-ray acs.org

Mechanism Elucidation for Complex Reactions

Computational chemistry provides powerful tools to elucidate the detailed mechanisms of complex reactions involving oxetane-containing molecules. By mapping reaction pathways, identifying transition states, and calculating activation energies, researchers can gain a step-by-step understanding of how these reactions proceed. rsc.org

For instance, DFT calculations have been instrumental in studying the ring-opening mechanism of a hypothetical oxetane intermediate formed during UV-induced DNA damage. researchgate.net These studies revealed that an intramolecular proton transfer mechanism had a very high activation energy, but the catalytic intervention of one or two water molecules dramatically lowered the barrier, explaining why the oxetane intermediate is not experimentally observed. researchgate.net Similarly, computational studies have supported proposed mechanisms for various synthetic transformations, including cobalt-catalyzed carbonyl insertions, radical-mediated cyclizations, and gold-catalyzed syntheses of oxetanes. beilstein-journals.org These theoretical investigations are crucial for rationalizing observed product distributions, predicting reaction outcomes, and designing new, more efficient synthetic methods. researchgate.net

Prediction of Physicochemical and Pharmacokinetic Properties

In modern drug discovery, in silico tools are routinely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities, a process critical for identifying viable drug candidates. researchgate.netsciensage.info For molecules like oxetan-3-ylmethanol and its derivatives, computational models can predict key physicochemical and pharmacokinetic parameters long before synthesis. nih.govmagtech.com.cn

The introduction of an oxetane moiety is known to favorably modulate properties such as aqueous solubility, lipophilicity (LogP), and metabolic stability. magtech.com.cnresearchgate.net Various online platforms and software packages can generate predictions for these properties based on the molecular structure. mdpi.commdpi.com These tools use quantitative structure-property relationship (QSPR) models built from large datasets of experimental values. researchgate.net For oxetane-containing compounds, predictions often indicate good oral bioavailability and a reduced likelihood of rapid metabolism by cytochrome P450 enzymes, although this can be highly dependent on the specific substitution pattern. nih.govmdpi.com While these in silico predictions are valuable for prioritizing compounds, they are most effective when used to complement experimental data. mdpi.comnih.gov

PropertyPredicted Value/ProfileSignificance
Lipophilicity (LogP) Generally low to moderate; oxetane is a hydrophilic replacement for gem-dimethyl or carbonyl groups. magtech.com.cnresearchgate.netInfluences solubility, permeability, and plasma protein binding.
Aqueous Solubility Generally enhanced compared to non-polar isosteres due to H-bond acceptor capability. researchgate.netCrucial for drug absorption and formulation.
Metabolic Stability Often more stable than functionalities like esters or amides; can block metabolically labile sites. nih.govmagtech.com.cnDetermines the half-life and clearance of a drug.
Plasma Protein Binding Variable; predictable via QSAR models.Affects the free concentration of a drug available for biological activity.
Blood-Brain Barrier (BBB) Permeation Predictable; generally, polar molecules have lower BBB penetration.Important for CNS-targeting drugs or for avoiding CNS side effects.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Methodologies

The synthesis of oxetanes, including Oxetan-3-ylmethanol and its derivatives, has been a significant area of research due to the inherent ring strain that makes their formation challenging. nih.gov Future efforts are focused on creating more efficient, versatile, and scalable synthetic routes.

A notable advancement is the gold-catalyzed one-step synthesis of oxetan-3-ones from readily available propargylic alcohols. nih.gov This method is advantageous as it proceeds in an "open flask" without the need to exclude moisture or air and avoids the use of hazardous diazo ketones, offering a safer and more efficient entry into α-oxo metal carbene chemistry. nih.gov Further research is aimed at expanding the substrate scope and optimizing catalyst efficiency for even broader applicability.

Researchers are also exploring C-H functionalization as a direct route to complex oxetanes. acs.org The development of catalytic systems that can selectively activate and functionalize C-H bonds in alcohol precursors could provide a highly atom-economical pathway to substituted oxetan-3-ylmethanol derivatives. acs.org The table below summarizes key synthetic strategies.

Synthetic Strategy Starting Materials Key Features Reference
Gold-Catalyzed OxidationPropargylic alcoholsOne-step synthesis, avoids hazardous reagents nih.gov
Intramolecular CyclizationSubstituted malonatesVersatile for 3,3-disubstituted oxetanes acs.org
Williamson EtherificationDiols with a leaving groupA fundamental and widely used method acs.org
Paternò–Büchi ReactionCarbonyls and olefins[2+2] photocycloaddition, high atom economy beilstein-journals.org
Ring ExpansionEpoxides with sulfur ylidesExpands readily available epoxides to oxetanes magtech.com.cn

Exploration of New Chemical Space with Oxetane (B1205548) Scaffolds

The oxetane scaffold, prized for its low molecular weight, high polarity, and distinct three-dimensionality, is a powerful tool for exploring new areas of chemical space. nih.gov The incorporation of Oxetan-3-ylmethanol and its derivatives into molecular architectures allows chemists to generate novel compounds with unique property profiles. nih.gov

Oxetanes serve as nonclassical isosteres of commonly used functional groups like gem-dimethyl and carbonyl groups. beilstein-journals.org This bioisosteric replacement can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity without drastic changes to molecular geometry. nih.govmagtech.com.cn This strategy provides access to previously unexplored chemical space, enabling the development of compounds with more favorable "drug-like" properties. nih.gov

Furthermore, the functional handles on Oxetan-3-ylmethanol, namely the hydroxyl group, allow for its use as a versatile building block. It can be elaborated into a wide array of derivatives, including amines, ethers, and esters, thereby populating chemical libraries with diverse and structurally unique oxetane-containing molecules. rsc.org Research is focused on creating novel 3,3-disubstituted oxetanes to expand the available toolbox for medicinal chemists, with one study reporting the synthesis of over 100 new examples. rsc.org This expansion of available building blocks is critical for enabling the discovery of next-generation therapeutics. chemrxiv.org

Advanced Applications in Drug Discovery and Medicinal Chemistry

The oxetane motif has transitioned from an academic curiosity to a valuable component in contemporary drug discovery. nih.gov Its ability to fine-tune the physicochemical properties of drug candidates is a key driver of its adoption. acs.org The incorporation of an oxetane ring can modulate aqueous solubility, metabolic stability, lipophilicity, and the basicity of nearby functional groups. researchgate.net For example, the inductive electron-withdrawing effect of the oxetane oxygen can lower the pKa of an adjacent amine, which can be crucial for optimizing a drug's pharmacokinetic profile. nih.gov

Several oxetane-containing drug candidates are currently in clinical trials, highlighting the real-world impact of this scaffold. nih.gov The stability of the oxetane ring, particularly in 3,3-disubstituted patterns, has been demonstrated under a wide range of synthetic conditions, dispelling earlier concerns about its potential instability. nih.govchemrxiv.org This robustness allows for its incorporation at various stages of a drug discovery campaign. nih.gov

Property Effect of Oxetane Incorporation Rationale
Aqueous SolubilityGenerally increasedHigh polarity of the ether oxygen
Metabolic StabilityOften improvedBlocks metabolically labile C-H bonds
Lipophilicity (LogD)Can be modulated/reducedPolar nature counters hydrocarbon content
Basicity (pKa) of adjacent aminesReducedInductive electron-withdrawing effect

A promising frontier for oxetane application is in the development of targeted drug delivery systems. Research has led to the creation of "clickable" oxetane-based polymers that function as a modular platform for delivering therapeutics. vcu.edu These polymer-drug conjugates can be designed for targeted release, potentially improving the therapeutic effect of a drug while reducing systemic toxicity. vcu.edu

In this approach, the oxetane is part of the polymer backbone, which can be conjugated to a drug molecule. In vitro studies with a Camptothecin conjugate demonstrated rapid uptake by cells and significantly lower toxicity compared to the unmodified drug. vcu.edu Additionally, oxetane linkers are being developed for the selective grafting of molecules onto proteins and antibodies. researchgate.net This strategy can be used to attach a cytotoxic payload to an antibody that targets a specific cancer cell antigen, creating a highly selective antibody-drug conjugate (ADC). The oxetane linker can enhance the stability and biological activity of the resulting conjugate. researchgate.net

The functional group of Oxetan-3-ylmethanol is a key feature for its use in bioconjugation and the development of chemical probes. Through "click chemistry," a set of rapid and specific bioorthogonal reactions, oxetane-based molecules can be selectively linked to biomolecules like proteins or nucleic acids within complex biological systems. vcu.edunih.gov This has led to the development of oxetane-based polymers that are "clickable," allowing them to be easily conjugated with drugs or imaging agents. vcu.edu

Oxetane linkers have been successfully used for the selective modification of proteins, enhancing their stability and activity. researchgate.net This demonstrates the potential of using the oxetane scaffold to create robust bioconjugates for therapeutic or diagnostic purposes. Furthermore, related four-membered ring systems, such as 1,2-dioxetanes, have been employed as the core scaffold for chemiluminescent probes. researchgate.net For instance, a probe based on a dioxetane scaffold was developed for the sensitive detection and imaging of cysteine in living mice. researchgate.net The unique properties of the oxetane ring suggest its potential use in developing novel fluorescent or reactive probes for chemical biology, such as the oxetane-based surrogate designed to probe substrate binding in polyketide synthase. nih.gov

Investigation of Oxetan-3-ylmethanol in Supramolecular Chemistry

The ability of the oxetane oxygen to act as a strong hydrogen-bond acceptor makes it a molecule of interest in supramolecular chemistry, the study of chemical systems based on noncovalent interactions. beilstein-journals.orgnih.gov Research into the hydrogen-bonding networks of oxetane derivatives provides insight into their self-assembly and interaction with biological molecules.

A detailed study using broadband rotational spectroscopy investigated the microsolvation of 3-methyl-3-oxetanemethanol, a close analogue of Oxetan-3-ylmethanol. desy.de This research revealed how the molecule's conformation is influenced by its interaction with water molecules. As the number of water molecules increased from one to six, the hydrogen-bonding network evolved from simple one-dimensional chains to complex, three-dimensional cubic structures. desy.de This provides fundamental knowledge on how oxetane-based compounds organize solvent molecules, which is crucial for understanding their solubility and binding properties. desy.de Other studies have shown that the incorporation of an oxetane into a peptide backbone can disrupt the characteristic hydrogen-bonding patterns of α-helices, demonstrating its significant impact on molecular conformation. rsc.org The precise control and understanding of these non-covalent interactions are key to designing novel materials and molecular recognition systems.

Development of Sustainable and Scalable Production Methods

As the applications for oxetanes expand, the need for sustainable and scalable production methods becomes paramount. A key aspect of sustainability in chemistry is process efficiency, including the ability to scale up synthesis to kilogram quantities for industrial and pharmaceutical use. rsc.org

Significant progress has been made in developing scalable syntheses for oxetane building blocks. Methodologies have been optimized to allow for the production of 3,3-disubstituted oxetanes on up to a 1 kg scale in a single run. rsc.org Another report describes a process for producing over 5 kg of a complex oxetane-containing drug candidate, starting from [3-(bromomethyl)oxetan-3-yl]methanol. acs.org Recently, a robust and scalable two-step method for constructing oxetane-containing amide bioisosteres from oxetan-3-one was reported, further enhancing the accessibility of these compounds. nih.gov

In addition to scalability, "green" chemistry principles are being applied. The development of a one-step synthesis for oxetan-3-one that avoids hazardous reagents like diazo ketones is a step toward more environmentally benign processes. nih.gov Future research will likely focus on minimizing solvent use, employing catalysts that are recoverable and reusable, and utilizing starting materials derived from renewable feedstocks to further improve the sustainability profile of Oxetan-3-ylmethanol and its derivatives. rsc.org

Further Computational and Mechanistic Studies for Predictive Design

The intrinsic value of the oxetane motif in medicinal chemistry and materials science has spurred interest in leveraging computational and mechanistic studies for the predictive design of novel molecules, including derivatives of oxetan-3-ylmethanol. Such in silico approaches are crucial for forecasting the physicochemical and reactive properties of new compounds, thereby accelerating their development and optimizing their characteristics for specific applications.

A significant area of research involves the use of quantum mechanics, particularly Density Functional Theory (DFT), to screen and characterize oxetane derivatives. nih.gov These computational methods allow for the detailed investigation of molecular structures and the calculation of key energetic and reactive parameters. For instance, DFT has been employed to screen novel energetic oxetane derivatives that could serve as backbones for energetic hydroxy-terminated polyethers. nih.gov In such studies, molecular structures are typically optimized at a theoretical level, such as B3LYP/6-31G*, to determine their most stable conformations. nih.gov

Key parameters that can be calculated to predict the behavior of oxetane derivatives include:

Heats of Formation (ΔHf): Isodesmic and homodesmotic reactions are theoretical constructs used to calculate the gas-phase heats of formation with high accuracy. The condensed-phase heats of formation can subsequently be estimated using approaches like the Politzer approach, which incorporates heats of sublimation. nih.gov These values are fundamental in assessing the energetic content of a molecule.

Strain Energy (SE): The four-membered ring of oxetane imparts significant ring strain, which is a critical factor in its reactivity. Homodesmotic reactions are computationally used to calculate this strain energy, providing insight into the molecule's stability and propensity for ring-opening reactions. nih.gov

Chemical Hardness (η): This concept is used to analyze the reactivity and stability of chemical compounds. A higher chemical hardness implies lower reactivity. By calculating this parameter, researchers can predict the susceptibility of designed oxetane compounds to various chemical transformations. nih.gov

Density (ρ): For applications in materials science, particularly for energetic materials, the crystal packing density is a vital parameter. Computational methods can predict densities, which, along with heats of formation, are used in empirical equations like the Kamlet-Jacobs equations to estimate performance metrics such as detonation velocities and pressures. nih.gov

The predictive power of these computational studies is exemplified by the screening of novel oxetane monomers for polymer synthesis. By calculating the properties of various derivatives, it is possible to identify candidates with desirable characteristics, such as high heats of formation or detonation performance comparable to established benchmarks, before committing to their synthesis. nih.gov

The table below illustrates the types of data generated in computational screening studies of substituted oxetane monomers, providing a predictive framework for their potential as energetic materials.

Designed Oxetane DerivativePredicted Density (g/cm³)Condensed Phase Heat of Formation (kJ mol⁻¹)
Derivative T41.2 - 1.6> 210
Derivative T51.2 - 1.6> 210

This table is representative of data from computational studies on energetic oxetane derivatives, indicating the predictive capabilities of these methods. nih.gov

Future mechanistic studies will likely focus on a deeper understanding of the reaction pathways involved in the synthesis and degradation of oxetane-containing compounds. By combining computational modeling with experimental validation, it will be possible to refine reaction conditions, predict potential byproducts, and design more efficient synthetic routes. For oxetan-3-ylmethanol specifically, these predictive design studies can guide the development of new derivatives with tailored properties for applications ranging from pharmaceuticals to advanced polymers.

Q & A

Basic Research Questions

What are the established synthetic routes for Oxetan-3-ylmethanol, and how do reaction conditions influence yield and purity?

Oxetan-3-ylmethanol (CAS 6246-06-6) is typically synthesized via nucleophilic substitution or ring-opening reactions of oxetane derivatives. For example:

  • Nucleophilic substitution : Reacting 3-bromooxetane (CAS 39267-79-3) with sodium methoxide in methanol under reflux yields Oxetan-3-ylmethanol .
  • Ring-opening : Epoxide intermediates (e.g., oxetane-3-one, CAS 6704-31-0) can be reduced using NaBH₄ or LiAlH₄, with solvent polarity critically affecting regioselectivity .
  • Optimization : Yields >80% are achievable in THF at 0–5°C, while elevated temperatures may lead to side reactions (e.g., dimerization). Purity is confirmed via ¹H/¹³C NMR and GC-MS .

What spectroscopic and chromatographic methods are most reliable for characterizing Oxetan-3-ylmethanol?

  • ¹H NMR : Distinct signals for oxetane protons (δ 4.5–5.0 ppm, multiplet) and hydroxymethyl group (δ 3.6–3.8 ppm, triplet) .
  • IR : Strong O-H stretch (~3400 cm⁻¹) and C-O-C asymmetric stretch (~1240 cm⁻¹) confirm hydroxyl and oxetane functionality .
  • GC-MS : Molecular ion peak at m/z 102 (C₅H₁₀O₂) with fragmentation patterns matching oxetane ring cleavage .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water, 70:30) achieve baseline separation from impurities .

How does Oxetan-3-ylmethanol’s stability vary under different storage and experimental conditions?

  • Thermal stability : Decomposes above 150°C, forming formaldehyde and acrolein via retro-aldol pathways. Store at 2–8°C in inert atmospheres to prevent degradation .
  • Oxidative stability : Susceptible to peroxide formation in air; stabilizers like BHT (0.1% w/w) are recommended for long-term storage .
  • pH sensitivity : Stable in neutral buffers (pH 6–8) but undergoes hydrolysis in acidic (pH < 3) or basic (pH > 10) conditions .

Advanced Research Questions

What computational models predict the reactivity of Oxetan-3-ylmethanol in drug design?

  • DFT studies : The oxetane ring’s angle strain (≈80°) enhances electrophilicity, favoring nucleophilic attacks at C3. Solvent models (e.g., PCM) show THF stabilizes transition states better than DMSO .
  • Molecular docking : Oxetan-3-ylmethanol’s hydroxyl group forms hydrogen bonds with kinase active sites (e.g., PI3K inhibitors), validated in spirocyclic derivatives like EP 4374877 .

How is Oxetan-3-ylmethanol utilized in enantioselective synthesis?

  • Chiral catalysts : Jacobsen’s Co-salen complexes induce asymmetry in epoxide ring-opening reactions, achieving >90% ee for (R)-enantiomers .
  • Enzymatic resolution : Lipases (e.g., CAL-B) selectively acylate the (S)-enantiomer in vinyl acetate, enabling kinetic resolution .

What contradictions exist in reported catalytic applications of Oxetan-3-ylmethanol?

  • Biocatalysis : Some studies report high enzyme compatibility (e.g., oxygen-tolerant oxidoreductases), while others note inhibition due to oxetane’s electron-withdrawing effects . Resolution involves testing under varied O₂ levels and co-solvents (e.g., 10% DMSO) .
  • Cross-coupling : Pd-catalyzed Suzuki reactions show conflicting yields (40–85%) depending on boronic acid substituents. Steric hindrance from the oxetane ring requires optimized ligands (e.g., XPhos) .

What strategies mitigate side reactions during Oxetan-3-ylmethanol derivatization?

  • Protecting groups : TBS ethers prevent hydroxyl group oxidation during alkylation. Deprotection with TBAF retains >95% yield .
  • Low-temperature protocols : Reactions at –20°C minimize ring-opening in SN2 pathways (e.g., Mitsunobu reactions with DIAD/TPP) .

Methodological Guidelines

How to design experiments for analyzing Oxetan-3-ylmethanol’s metabolic pathways?

  • Isotopic labeling : Synthesize ¹³C-labeled Oxetan-3-ylmethanol via [¹³C]-formaldehyde cycloaddition. Track metabolites using LC-MS/MS .
  • In vitro assays : Incubate with liver microsomes (CYP450 isoforms) and quantify degradation products (e.g., oxetane-3-carboxylic acid) .

What green chemistry approaches apply to Oxetan-3-ylmethanol synthesis?

  • Solvent selection : Replace DCM with cyclopentyl methyl ether (CPME), a Class 3 solvent with lower toxicity .
  • Catalyst recycling : Immobilized enzymes (e.g., CAL-B on mesoporous silica) enable 5 reaction cycles without activity loss .

How to validate conflicting data on Oxetan-3-ylmethanol’s biological activity?

  • Dose-response curves : Test cytotoxicity (MTT assay) across concentrations (0.1–100 µM) in multiple cell lines (e.g., HEK293, HepG2) .
  • Structural analogs : Compare with 3-methyloxetane-3-carbaldehyde (CAS 99419-31-5) to isolate oxetane-specific effects .

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